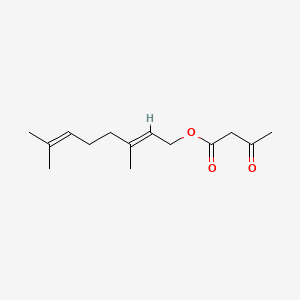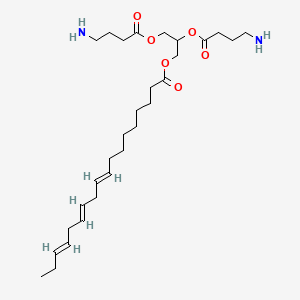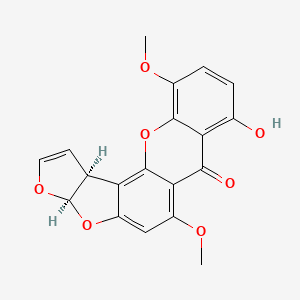
5-Methoxysterigmatocystin
Übersicht
Beschreibung
Mycotoxin. Sterigmatocystin derivative. Antiproliferative agent (IC50 = 181 μM, adenocarcinoma lung cells). Shows cytotoxic effects (IC50 values are 3.86 and 5.32 μM for A-549 and HL-60 cell lines respectively). Shows antitumor effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
5-Methoxysterigmatocystin has been investigated for its potential antitumor properties. A study by Essery et al. (1976) prepared derivatives of this compound and evaluated them for antitumor activity, finding that the potency of the parent compound was associated with its intact bisfurano ring system and the double bond in the terminal furan ring. The research indicated that introducing new substituents into the xanthone portion of the molecule could preserve antitumor activity in some cases (Essery et al., 1976).
Cytotoxic and Genotoxic Properties
Dabelić et al. (2021) studied the cytotoxic and genotoxic effects of this compound. The research focused on how DNA damage induced by this compound could alter the phosphorylation of checkpoint proteins in HepG2 and A549 cells. The study found that this compound was significantly cytotoxic to both HepG2 and A549 cells, and it induced both double and single DNA strand breaks, activating specific checkpoint proteins (Dabelić et al., 2021).
Mycotoxin Analysis
Isohata et al. (1986) described a method for micro-determination of this compound in animal tissue and organs. This method involved high-performance liquid chromatography (HPLC) with an electrochemical detector, demonstrating its utility in analyzing this compound in animal tissues (Isohata et al., 1986).
Isolation from Deep-Sea-Derived Fungus
Cai et al. (2011) isolated this compound from the deep-sea-derived fungus Aspergillus versicolor. The study evaluated the cytotoxicities of this compound against A-549 and HL-60 cell lines, finding that it exhibited moderate cytotoxicities against these cell lines (Cai et al., 2011).
Wirkmechanismus
Target of Action
5-Methoxysterigmatocystin, a derivative of Sterigmatocystin, primarily targets the DNA in cells . It is known to interact with the checkpoint proteins Chk2 and FANCD2 . Chk2 is a protein kinase that is activated in response to DNA damage and is involved in cell cycle arrest, DNA repair, and apoptosis .
Mode of Action
This compound induces both double and single DNA strand breaks, leading to the activation of Chk2 .
Biochemical Pathways
The compound’s ability to induce dna damage suggests that it may interfere with dna replication and transcription, and potentially disrupt cell cycle progression .
Result of Action
This compound has been found to be cytotoxic and genotoxic to A549 and HepG2 cells . It is 10-fold more cytotoxic than Sterigmatocystin to both HepG2 and A549 cells . The compound’s genotoxic effects include the induction of both double and single DNA strand breaks .
Action Environment
This compound is a mycotoxin produced by common damp indoor Aspergilli series Versicolores . Therefore, its action, efficacy, and stability may be influenced by environmental factors such as humidity and temperature. Occupants in indoor occupational and living areas where these fungi are present may be exposed to this mycotoxin, primarily by inhalation .
Biochemische Analyse
Biochemical Properties
5-Methoxysterigmatocystin plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with DNA, causing damage that can lead to mutations and cancer. The compound induces phosphorylation of checkpoint proteins such as Chk2, which is involved in DNA damage response . Additionally, this compound interacts with enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which attempt to metabolize and neutralize the toxin .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cytotoxicity and genotoxicity in various cell lines, including HepG2 (liver cancer cells) and A549 (lung cancer cells) . The compound disrupts cell signaling pathways, leading to apoptosis (programmed cell death) and necrosis. It also affects gene expression by causing DNA strand breaks, which activate repair mechanisms and can result in mutations if not properly repaired . Furthermore, this compound influences cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural damage that triggers the activation of DNA repair pathways . The compound also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound can activate signaling pathways that lead to cell cycle arrest and apoptosis, primarily through the activation of p53, a tumor suppressor protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cell function, including changes in gene expression and metabolic activity . These effects are often more pronounced with prolonged exposure, highlighting the importance of studying the temporal dynamics of this toxin.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and genotoxicity, while higher doses can lead to severe toxicity and adverse effects . In rat models, for example, high doses of this compound have been associated with significant DNA damage in lung tissues and increased levels of pro-inflammatory cytokines . Threshold effects have been observed, indicating that there is a critical concentration above which the toxic effects become markedly more severe.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and biotransformation. It is metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms that can be excreted from the body . This process, however, can also produce reactive intermediates that contribute to its genotoxic effects. The compound’s impact on metabolic flux includes alterations in the levels of various metabolites, such as glutathione, which is crucial for cellular antioxidant defense .
Eigenschaften
IUPAC Name |
(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUNWFPOWIBDY-WPCRTTGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018081 | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22897-08-1 | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22897-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022897081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXYSTERIGMATOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW57FXA2G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


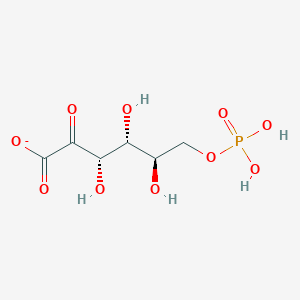

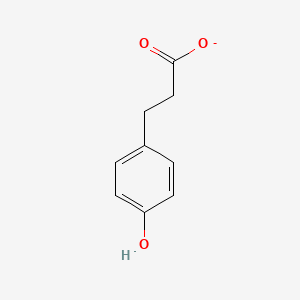
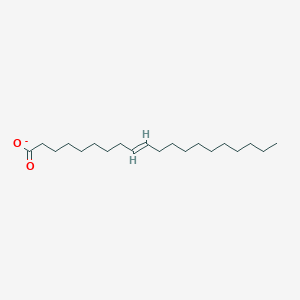
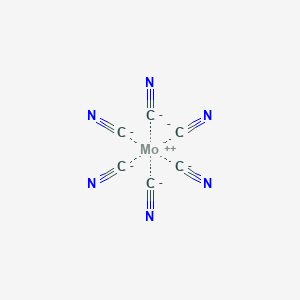
![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)
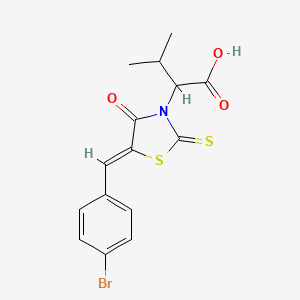
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
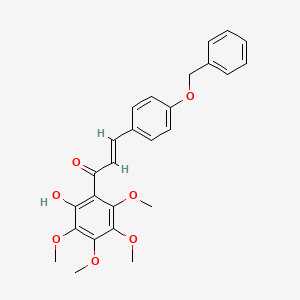
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
